[1,2,4]Triazolo[4,3-b]pyridazin-6-ol
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Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazin-6-ol: is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a hydroxyl group at the 6th position.
Mechanism of Action
Target of Action
Similar compounds have shown potential as antibacterial agents , anticonvulsant agents , and antitubulin agents . These targets play crucial roles in bacterial growth, neuronal signaling, and cell division, respectively.
Mode of Action
Based on its structural similarity to other triazolopyridazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to bacterial growth, neuronal signaling, and cell division .
Result of Action
Similar compounds have shown potential as antibacterial agents , anticonvulsant agents , and antitubulin agents , suggesting that [1,2,4]Triazolo[4,3-b]pyridazin-6-ol may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[4,3-b]pyridazin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-b]pyridazin-6-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. These compounds can inhibit specific enzymes or pathways, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of various active ingredients .
Comparison with Similar Compounds
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-c]pyridazine
- [1,2,4]Triazolo[4,3-d]pyridazine
Comparison: Compared to these similar compounds, [1,2,4]Triazolo[4,3-b]pyridazin-6-ol is unique due to the presence of the hydroxyl group at the 6th position. This functional group can significantly influence the compound’s reactivity and biological activity. Additionally, the specific arrangement of nitrogen atoms in the triazole and pyridazine rings can affect the compound’s interaction with molecular targets, making it distinct from other triazolopyridazines .
Properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGXFPTUGULLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942733 |
Source
|
Record name | [1,2,4]Triazolo[4,3-b]pyridazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20552-63-0 |
Source
|
Record name | [1,2,4]Triazolo[4,3-b]pyridazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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